molecular formula C16H17NO3S B11079281 N,N-diethyldibenzo[b,d]furan-2-sulfonamide

N,N-diethyldibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11079281
M. Wt: 303.4 g/mol
InChI Key: KTXALOOHFVYPGP-UHFFFAOYSA-N
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Description

N,N-diethyldibenzo[b,d]furan-2-sulfonamide: is an organic compound with the molecular formula C16H17NO3S. It belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production methods for N,N-diethyldibenzo[b,d]furan-2-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyldibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-diethyldibenzo[b,d]furan-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, catalysts, and polymers

Mechanism of Action

The mechanism of action of N,N-diethyldibenzo[b,d]furan-2-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • N,N-dimethyldibenzo[b,d]furan-2-sulfonamide
  • N,N-diethyldibenzo[b,d]furan-2,8-disulfonamide
  • N,N-dipropyldibenzo[b,d]furan-2-sulfonamide

Comparison: N,N-diethyldibenzo[b,d]furan-2-sulfonamide is unique due to its specific diethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the diethyl groups can enhance its lipophilicity, making it more effective in penetrating biological membranes .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-diethyldibenzofuran-2-sulfonamide

InChI

InChI=1S/C16H17NO3S/c1-3-17(4-2)21(18,19)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,3-4H2,1-2H3

InChI Key

KTXALOOHFVYPGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32

Origin of Product

United States

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